Cas no 127212-19-5 (D-Glucose,O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-[2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®6)]-O-b-D-galactopyranosyl-(1®4)-2-(acetylamino)-2-deoxy-)

D-Glucose,O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-[2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®6)]-O-b-D-galactopyranosyl-(1®4)-2-(acetylamino)-2-deoxy- structure
127212-19-5 structure
Product Name:D-Glucose,O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-[2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®6)]-O-b-D-galactopyranosyl-(1®4)-2-(acetylamino)-2-deoxy-
CAS-nummer:127212-19-5
MF:C30H51N3O21
MW:789.733451128006
CID:142761
PubChem ID:164237
Update Time:2025-04-19

D-Glucose,O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-[2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®6)]-O-b-D-galactopyranosyl-(1®4)-2-(acetylamino)-2-deoxy- Chemische en fysische eigenschappen

Naam en identificatie

    • D-Glucose,O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1&reg
    • N-acetylglucosaminyl(beta1-3)-N-acetylglucosaminyl(1-6)-galactopyranosyl(1-4)-N-acetylglucosamine
    • 4)-2-(acetylamino)-2-deoxy-
    • 6)]-O-b-D-galactopyranosyl-(1&reg
    • D-Glucose, O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-3)-O-(2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-6))-O-beta-D-galactopyranosyl-(1-4)-2-(acetylamino)-2-deoxy-
    • Glcnac(beta1-3)glcnac(beta1-6)gal(beta1-4)glcnac
    • Glcnac-glcnac-gal-glcnac
    • DTXSID80925823
    • N-[(2R,3R,4R,5S,6R)-2-[[(3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
    • 127212-19-5
    • 2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->3)-[2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->6)]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexose
    • D-Glucose,O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-[2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®6)]-O-b-D-galactopyranosyl-(1®4)-2-(acetylamino)-2-deoxy-
    • Inchi: 1S/C30H51N3O21/c1-9(38)31-12(4-34)19(42)26(13(41)5-35)53-30-25(48)27(54-29-18(33-11(3)40)24(47)21(44)15(7-37)51-29)22(45)16(52-30)8-49-28-17(32-10(2)39)23(46)20(43)14(6-36)50-28/h4,12-30,35-37,41-48H,5-8H2,1-3H3,(H,31,38)(H,32,39)(H,33,40)/t12-,13+,14+,15+,16?,17+,18+,19+,20+,21+,22-,23+,24+,25+,26+,27-,28+,29-,30-/m0/s1
    • InChI-sleutel: SLBVJFUSIXXMDM-AVCFIVELSA-N
    • LACHT: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)NC(C)=O)[C@@H]1[C@H]([C@H](O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(C)=O)O)OC(CO[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)NC(C)=O)[C@@H]1O)O

Berekende eigenschappen

  • Exacte massa: 789.30153
  • Monoisotopische massa: 789.302
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 14
  • Aantal waterstofbondacceptatoren: 21
  • Zware atoomtelling: 54
  • Aantal draaibare bindingen: 17
  • Complexiteit: 1240
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 18
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -8.8
  • Topologisch pooloppervlak: 382Ų

Experimentele eigenschappen

  • Dichtheid: 1.61
  • Kookpunt: 1286.6°Cat760mmHg
  • Vlampunt: 731.9°C
  • Brekindex: 1.627
  • PSA: 382.28
Aanbevolen leveranciers
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
NewCan Biotech Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
NewCan Biotech Limited
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
Shenzhen Yaoyuan R&D Center Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd